4-Methyleneglutamic acid

描述

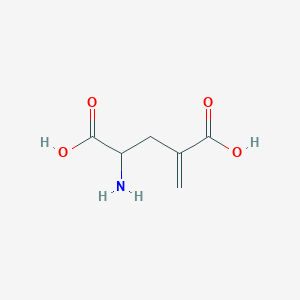

4-Methyleneglutamic acid is a non-proteinogenic α-amino acid with the molecular formula C₆H₉NO₄This compound was first isolated from germinated peanuts in 1951 and has since been identified in various other plants . It is known for its inhibitory activity against the central nervous system .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyleneglutamic acid can be achieved through several methods. One common approach involves the use of tandem reactions to create the desired compound. For example, (2S,3S)-[3-2H1]-4-Methyleneglutamic acid and (2S,3R)-[2,3-2H2]-4-Methyleneglutamic acid have been synthesized for use in biosynthetic and metabolic studies .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be produced in significant quantities through chemical synthesis, which involves the use of specific reagents and controlled reaction conditions.

化学反应分析

Michael Addition for Precursor Formation

4-MGA derivatives are synthesized via Michael addition of nucleophiles to α-methyleneglutarate intermediates. For example:

- Phosphinic acid derivatives of 4-MGA are synthesized by reacting (trimethylsilyloxy)phosphine [(TMSO)₂PH] with α-methyleneglutarate (compound 17 ) under controlled conditions . This reaction forms key intermediates for prodrug development targeting folate metabolism.

Arbuzov Reaction for Phosphinic Acid Derivatives

The Arbuzov reaction is employed to generate 4-MGA-linked phosphinic acids. In this pathway:

- 2-Amino-4-bromobutyrate (16 ) reacts with phosphinic acid (15 ) to form analogs with a methylene bridge . This method facilitates the introduction of bioisosteric phosphorus groups, enhancing metabolic stability.

Enzymatic Inhibition

4-MGA acts as a competitive inhibitor of glutamate uptake in synaptic vesicles (Ki ≈ 3 mM) . Its methylene group sterically hinders binding to the vesicular glutamate transporter, reducing ATP-dependent uptake efficiency.

Receptor Binding

- Ionotropic receptors : (S)-4-MGA exhibits affinity for AMPA, kainate, and NMDA receptors, though with lower selectivity compared to methyl-substituted analogs .

- Metabotropic receptors : (S)-4-MGA binds to mGlu1α and mGlu2 receptors, indicating structural flexibility in receptor interaction .

Key Reaction Pathways

Research Findings

- Prodrug Stability : Free amine derivatives of 4-MGA (e.g., compound 7 ) cyclize into pyroglutamate lactams (9a ) under hydrogenolysis, limiting direct synthesis .

- Receptor Selectivity : The methylene group in 4-MGA reduces stereochemical constraints, enabling binding to multiple glutamate receptor subtypes .

- Biological Uptake : ATP-dependent vesicular transport of 4-MGA is competitively inhibited by trans-ACPD and erythro-4-methylglutamate .

科学研究应用

Pharmaceutical Applications

1.1 Antitumor Activity

4-Methyleneglutamic acid has been investigated for its potential antitumor properties. Research indicates that derivatives of this compound can act as effective agents in drug delivery systems, particularly in targeting tumor microenvironments. For instance, a study highlighted the development of a platinum-based nanoconjugate using poly-γ-glutamic acid, which showed enhanced anti-tumor efficacy by converting into active platinum in response to acidic conditions typical of tumors .

1.2 Neurological Implications

The compound has been shown to interact with metabotropic glutamate receptors, suggesting a role in neurological functions. It is reported to have similar potency to glutamate itself in stimulating these receptors, which are crucial for synaptic transmission and plasticity . This property positions this compound as a candidate for further research into treatments for neurodegenerative diseases.

Biotechnological Applications

2.1 Synthesis of Poly-γ-Glutamic Acid

The synthesis of poly-γ-glutamic acid (γ-PGA) from this compound has been optimized for various applications, including drug delivery and tissue engineering. The production process has been refined to enhance yield through metabolic regulation and the addition of specific ions, achieving significant improvements in γ-PGA synthesis . The versatility of γ-PGA makes it suitable for applications in wound healing and as a scaffold material in regenerative medicine.

2.2 Hair Growth Stimulation

Recent studies have explored the use of glutamic acid derivatives, including this compound, for promoting hair growth. Experimental data indicate that these compounds may enhance keratinocyte proliferation and hair follicle growth through mechanisms involving apoptosis regulation and vascularization . This suggests potential applications in dermatological treatments for hair loss.

Case Studies

3.1 Case Study on Antitumor Efficacy

A notable case study examined the effectiveness of a γ-PGA-based drug delivery system in preclinical models of ovarian cancer. The study demonstrated that the system significantly improved the delivery of chemotherapeutic agents directly to tumor sites, thereby enhancing therapeutic outcomes while minimizing systemic toxicity .

3.2 Case Study on Neurological Applications

Another case study focused on the effects of this compound on synaptic plasticity in animal models. The results indicated that administration of this compound resulted in enhanced learning and memory performance, suggesting its potential utility in treating cognitive impairments associated with aging or neurodegenerative diseases .

Summary Table: Applications of this compound

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antitumor agents | Effective drug delivery systems targeting tumors |

| Biotechnology | Synthesis of poly-γ-glutamic acid | Enhanced yields through metabolic regulation |

| Neuroscience | Neurological treatments | Potent agonist at metabotropic glutamate receptors |

| Dermatology | Hair growth stimulation | Promotes keratinocyte proliferation |

作用机制

The mechanism of action of 4-Methyleneglutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors in the central nervous system, leading to its inhibitory effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with glutamate receptors and other neurotransmitter systems .

相似化合物的比较

Similar Compounds

Glutamic acid: A common amino acid involved in protein synthesis and neurotransmission.

4-Methylene-L-glutamic acid: The L-enantiomer of 4-Methyleneglutamic acid.

4-Methylene-D-glutamic acid: The D-enantiomer of this compound.

Uniqueness

This compound is unique due to its methylene group at the fourth position, which distinguishes it from other glutamic acid derivatives. This structural feature contributes to its specific chemical properties and biological activities.

生物活性

4-Methyleneglutamic acid (4-MGlu) is a non-proteinogenic α-amino acid with significant biological implications, particularly in the context of neurotransmission and potential therapeutic applications. This article explores the biological activity of 4-MGlu, synthesizing findings from various studies and highlighting its pharmacological properties, synthesis methods, and potential applications.

This compound is characterized by its unique structure, which includes a methylene group at the 4-position of the glutamic acid backbone. Its chemical formula is C₆H₉NO₄, and it has been identified in various plant species, notably in Brachystegia spiciformis .

Receptor Interactions

Research indicates that 4-MGlu interacts with several types of glutamate receptors, which are critical for synaptic transmission in the central nervous system:

- Ionotropic Receptors : 4-MGlu exhibits non-selective affinity towards AMPA, NMDA, and kainic acid receptors. In binding studies, it showed a high affinity for these receptors but lacked specificity for any single subtype .

- Metabotropic Receptors : Functional assays demonstrated that 4-MGlu can modulate metabotropic glutamate receptors (mGluRs), specifically subtypes 1α and 2. This modulation suggests potential roles in neuroplasticity and synaptic signaling .

Neurotransmitter Activity

As a derivative of glutamic acid, 4-MGlu may influence neurotransmitter release and uptake. Its structural similarity to glutamate allows it to function as an excitatory neurotransmitter, potentially affecting neuronal excitability and synaptic plasticity .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Notable methods include:

- Enantioselective Synthesis : Researchers have developed methods to synthesize various 4-substituted glutamic acid derivatives from 4-MGlu. These derivatives have been evaluated for their pharmacological properties, including antagonist activities on glutamate transporters .

- Amide Derivatives : Recent studies have focused on synthesizing amide derivatives of 4-MGlu, which have demonstrated significant anticancer activity against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). These compounds showed efficacy comparable to established treatments like tamoxifen and olaparib .

Biological Activity Data Table

Case Studies

- Neuropharmacological Study : A study conducted on rat brain slices evaluated the binding affinities of various glutamate analogues including 4-MGlu. The findings indicated that while none were specific for receptor subtypes, they exhibited distinct pharmacological profiles that could inform therapeutic strategies for neurological disorders .

- Anticancer Activity Assessment : In vitro studies assessed the growth inhibition of breast cancer cell lines treated with amide derivatives of 4-MGlu. The results showed significant inhibition of cell proliferation without cytotoxic effects on benign cells, suggesting a targeted therapeutic potential .

属性

IUPAC Name |

2-amino-4-methylidenepentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCMXKJGURLWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347258 | |

| Record name | 4-Methyleneglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-74-5, 16804-57-2 | |

| Record name | 4-Methyleneglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7150-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyleneglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7150-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyleneglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-Amino-4-methylenepentanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。